molecular formula C8H6IN3O B11841203 2-Amino-6-iodoquinazolin-4(1H)-one

2-Amino-6-iodoquinazolin-4(1H)-one

Cat. No.: B11841203
M. Wt: 287.06 g/mol
InChI Key: SAMSYAOOVMKGGO-UHFFFAOYSA-N
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Description

2-Amino-6-iodoquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of an iodine atom at the 6th position and an amino group at the 2nd position makes this compound unique and potentially useful in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-iodoquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as anthranilic acid and iodine.

    Cyclization: The anthranilic acid undergoes cyclization with formamide to form the quinazolinone core.

    Amination: The amino group at the 2nd position is introduced through nucleophilic substitution using ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-iodoquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like sodium azide, organolithium compounds, and Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Amino-6-iodoquinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-iodoquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazolin-4(1H)-one: Lacks the iodine atom at the 6th position.

    6-Iodoquinazolin-4(1H)-one: Lacks the amino group at the 2nd position.

    2-Amino-4(1H)-quinazolinone derivatives: Various derivatives with different substituents at other positions.

Uniqueness

2-Amino-6-iodoquinazolin-4(1H)-one is unique due to the presence of both the iodine atom and the amino group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C8H6IN3O

Molecular Weight

287.06 g/mol

IUPAC Name

2-amino-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C8H6IN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13)

InChI Key

SAMSYAOOVMKGGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=N2)N

Origin of Product

United States

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